Cas no 1072249-77-4 (tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate)
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- tert-butyl 3-(bromomethyl)pyrazolo[4,3-c]pyridine-1-carboxylate
-
- Inchi: InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-4-5-14-7-8(10)9(6-13)15-16/h4-5,7H,6H2,1-3H3
- InChI Key: XIJBYCOALABVGR-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=CC=NC=C2C(=N1)CBr
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1836282-250mg |
Tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate |
1072249-77-4 | ≥95% | 250mg |
¥23774.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1836282-1g |
Tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate |
1072249-77-4 | ≥95% | 1g |
¥23838.00 | 2024-08-09 |
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate: A Comprehensive Overview
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, also known by its CAS number 1072249-77-4, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is a derivative of pyrazolo[4,3-c]pyridine, a heterocyclic structure that has garnered attention due to its unique electronic properties and versatility in chemical synthesis. The presence of the tert-butyl group and the bromomethyl substituent introduces additional functional diversity, making this compound a valuable building block for advanced materials and pharmaceuticals.
The core structure of tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is characterized by the pyrazolo[4,3-c]pyridine ring system, which combines the properties of both pyrazole and pyridine moieties. This combination results in a conjugated system with aromatic stability and electron-withdrawing characteristics. The tert-butyl group attached to the carboxylate position provides steric bulk, which can influence the compound's solubility and reactivity. Meanwhile, the bromomethyl group at position 3 introduces electrophilic reactivity, making it suitable for various substitution reactions.
Recent studies have highlighted the importance of heterocyclic compounds like tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate in drug discovery and materials science. For instance, researchers have explored the use of pyrazolo[4,3-c]pyridine derivatives as potential inhibitors of kinase enzymes, which are critical targets in cancer therapy. The bromomethyl group in this compound can serve as a reactive site for further functionalization, enabling the creation of bioactive molecules with enhanced specificity and potency.
In terms of synthesis, tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the electronic properties of the pyrazolo[4,3-c]pyridine ring to facilitate efficient bonding formation. The tert-butyl group can be introduced via esterification reactions, while the bromomethyl substituent can be added using alkylation techniques. The choice of synthetic pathway depends on the desired scale of production and the availability of starting materials.
The application of tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and field-effect transistors (FETs). The conjugated system in the pyrazolo[4,3-c]pyridine ring allows for efficient charge transport, which is essential for these applications. Additionally, the presence of substituents like tert-butyl and bromomethyl can be tuned to optimize electronic properties for specific device requirements.
From an environmental perspective, understanding the fate and transport of compounds like tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is crucial for assessing their potential impact on ecosystems. Recent research has focused on biodegradation pathways and toxicity profiles to ensure sustainable use and disposal practices. These studies emphasize the importance of responsible chemical management to minimize adverse effects on human health and the environment.
In conclusion, tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, with its CAS number 1072249-77-4, represents a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop novel drugs, electronic materials, and sustainable chemical processes. As advancements in synthetic methods and material characterization continue to unfold, this compound will undoubtedly play an increasingly important role in both academic research and industrial applications.
1072249-77-4 (tert-Butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)